Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with a 2-methoxybenzoyl imino group at position 2 and methyl ester functionality at position 3. This compound is structurally related to intermediates used in antibiotic synthesis, particularly cephalosporins, where benzothiazole and thiazole derivatives are key precursors due to their ability to act as acylating agents .
The compound’s crystal structure and hydrogen bonding networks are critical for understanding its stability and interactions in solid-state applications. Tools such as SHELXL (for refinement) and ORTEP (for graphical representation) are typically employed to analyze its geometry and packing motifs .
Properties
IUPAC Name |
methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-9-13(2)18-15(10-12)22(11-17(23)26-4)20(27-18)21-19(24)14-7-5-6-8-16(14)25-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFJDALRTQFSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2,4-dimethylbenzaldehyde, under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further functionalization to introduce the methoxybenzoyl and acetate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is also a key consideration, with continuous flow reactors and automated systems being employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential, with studies focusing on its efficacy and safety in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 2: Hydrogen Bonding Patterns in Benzothiazole/Thiazole Derivatives
- The target compound’s N–H⋯O and C–H⋯O interactions generate robust 2D sheets, contrasting with the 1D chains observed in simpler benzamide derivatives . These motifs are critical for maintaining crystallinity during pharmaceutical formulation.
- π-π interactions between thiazole/benzothiazole rings (centroid distances ~3.5 Å) further stabilize the lattice, a feature absent in non-aromatic analogues .
Biological Activity
Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N2O4S |
| Molecular Weight | 388.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole moiety is known to exhibit:
- Enzyme Inhibition : It can inhibit various enzymes, including tyrosinase, which is involved in melanin production. This inhibition can lead to applications in skin whitening agents.
- Antimicrobial Activity : Compounds with similar structures have shown potential against various pathogens, indicating possible antimicrobial properties.
Tyrosinase Inhibition Studies
A study assessed the tyrosinase inhibitory activity of related compounds using mushroom tyrosinase as a model. The results indicated that certain analogs exhibited significant inhibition with IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| Analog 1 | 17.62 | Moderate inhibition |
| Analog 3 | 1.12 | Strong inhibition |
These findings suggest that this compound may possess similar or enhanced inhibitory effects compared to established inhibitors.
Cytotoxicity Assessment
In cellular assays using B16F10 murine melanoma cells, the cytotoxic effects of various analogs were evaluated. Notably:
- Analogs demonstrated no cytotoxicity at concentrations ≤20 µM over a period of 72 hours.
- This indicates a favorable safety profile for potential therapeutic applications.
Case Studies
- Antimicrobial Activity : A series of benzothiazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. The results showed that compounds similar to this compound exhibited significant antibacterial activity.
- Anticancer Potential : Research on benzothiazole derivatives has also highlighted their potential as anticancer agents. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
